molecular formula C11H20O2 B14600337 Ethyl 2,6-dimethylhept-2-enoate CAS No. 60148-91-6

Ethyl 2,6-dimethylhept-2-enoate

Cat. No.: B14600337
CAS No.: 60148-91-6
M. Wt: 184.27 g/mol
InChI Key: UXXZRMQICUIQGB-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylhept-2-enoate is an organic compound characterized by its ester functional group and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethylhept-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethylhept-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylhept-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: 2,6-dimethylhept-2-enoic acid or 2,6-dimethylheptan-2-one.

    Reduction: 2,6-dimethylhept-2-en-1-ol.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-dimethylhept-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The double bond in the compound’s structure also allows for potential interactions with unsaturated systems in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,6-dimethylheptanoate: Lacks the double bond present in ethyl 2,6-dimethylhept-2-enoate.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2,4-dimethylhept-2-enoate: Similar structure but with a different position of the methyl groups.

Uniqueness

This compound is unique due to the specific positioning of its double bond and methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure makes it valuable for specific synthetic applications and research studies.

Properties

CAS No.

60148-91-6

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 2,6-dimethylhept-2-enoate

InChI

InChI=1S/C11H20O2/c1-5-13-11(12)10(4)8-6-7-9(2)3/h8-9H,5-7H2,1-4H3

InChI Key

UXXZRMQICUIQGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCC(C)C)C

Origin of Product

United States

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